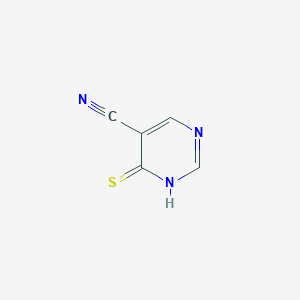
5-Pyrimidinecarbonitrile, 1,4-dihydro-4-thioxo-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyrimidinecarbonitrile, 1,4-dihydro-4-thioxo-(9CI): is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely studied due to their significant biological activities and applications in medicinal chemistry. This compound, in particular, has a sulfur atom at the sixth position, which imparts unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidinecarbonitrile, 1,4-dihydro-4-thioxo-(9CI) can be achieved through a three-component reaction involving aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate. This reaction is typically carried out under thermal aqueous conditions in the presence of a catalyst such as bismuth (III) nitrate pentahydrate. The reaction is rapid and yields the desired pyrimidine derivative with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of heterogeneous catalysts like bismuth (III) nitrate pentahydrate is preferred due to their ease of separation and regeneration, which aligns with green chemistry principles .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 5-Pyrimidinecarbonitrile, 1,4-dihydro-4-thioxo-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form strong interactions with metal ions or active sites in enzymes, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
類似化合物との比較
- 4-Amino-5-pyrimidinecarbonitrile
- 5-Pyrimidinecarbonitrile, 1,6-dihydro-2,4-dimethyl-6-thioxo-
- 5-Pyrimidinecarbonitrile, 1,6-dihydro-4-methyl-2-phenyl-6-thioxo-
Comparison: Compared to its analogs, 5-Pyrimidinecarbonitrile, 1,4-dihydro-4-thioxo-(9CI) is unique due to the presence of the sulfur atom at the sixth position. This structural feature imparts distinct chemical reactivity and biological activity. For instance, the sulfur atom can enhance the compound’s ability to interact with metal ions and enzymes, making it a more potent inhibitor in certain biological assays .
特性
IUPAC Name |
6-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWANTSVXAKXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=N1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













